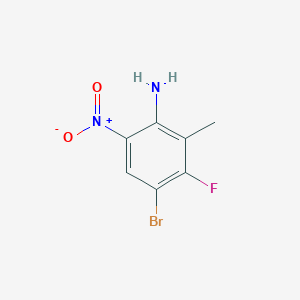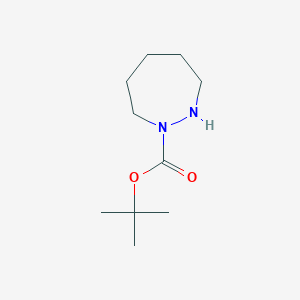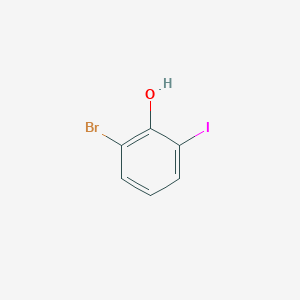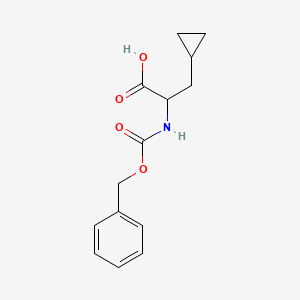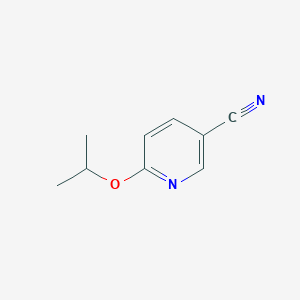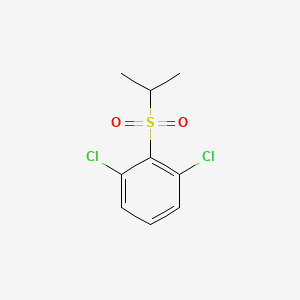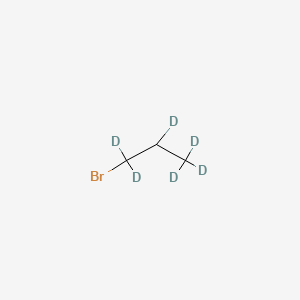
1-Brompropan-d7
Übersicht
Beschreibung
1-Bromopropane-d7 is the isotope labelled analog of 1-Bromopropane ; a solvent used for the cleaning of metal surfaces and removal of soldering residues from electronic circuit boards. It is anticipated to be a human carcinogen.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
1-Brompropan-d7: wird in der organischen Synthese häufig als Quelle für deuterierte Alkylgruppen verwendet. Es kann verschiedene Reaktionen wie nucleophile Substitutionen oder Eliminierungen eingehen, um eine deuterierte Propylgruppe in Zielmoleküle einzuführen. Dies ist besonders nützlich bei der Synthese von markierten Verbindungen, um Stoffwechselwege zu verfolgen und zu untersuchen .
NMR-Spektroskopie
In der NMR-Spektroskopie dient This compound als interner Standard oder Lösungsmittel, insbesondere in der Protonen-NMR (^1H-NMR). Seine Deuteriumatome erzeugen keine Signale im ^1H-NMR-Spektrum, wodurch es zu einem idealen, nicht interferierenden Lösungsmittel wird, das eine Deuterium-Sperre für das Instrument liefern kann .
Umweltstudien
This compound: kann in Umweltstudien verwendet werden, um die Abbauwege von bromierten Kohlenwasserstoffen zu verfolgen. Seine stabile Isotopenmarkierung ermöglicht es Forschern, sein Schicksal in der Umwelt zu verfolgen und die Mechanismen des biologischen Abbaus zu verstehen .
Materialwissenschaften
In den Materialwissenschaften wird This compound bei der Synthese von fortschrittlichen Materialien verwendet. So kann es zur Herstellung von deuterierten Polymeren oder anderen Materialien verwendet werden, bei denen die Einarbeitung von Deuterium die physikalischen Eigenschaften, wie z. B. die thermische Stabilität oder die Dichte, beeinflussen kann .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird This compound zur Synthese deuterierter Analoga von Arzneimittelkandidaten verwendet. Diese Analoga können zum Verständnis der Pharmakokinetik und metabolischen Stabilität der Arzneimittel beitragen, da die Deuteriummarkierung eine einfache Verfolgung in biologischen Systemen ermöglicht .
Chemische Bildung
This compound: kann auch ein wertvolles Werkzeug in der chemischen Bildung sein, insbesondere im Unterricht der Prinzipien der Isotopenmarkierung und ihrer Anwendungen in verschiedenen Bereichen der Chemie. Es bietet ein praktisches Beispiel dafür, wie Isotope verwendet werden können, um chemische Prozesse zu untersuchen .
Wirkmechanismus
Target of Action
It’s parent compound, 1-bromopropane, is known to disrupt the follicle growth process in non-pregnant female rats . This suggests that 1-Bromopropane-d7 may interact with similar biological targets, potentially influencing reproductive processes.
Mode of Action
It’s known that deuterium substitution can impact the pharmacokinetics and metabolic spectrum of pharmaceuticals . Therefore, it’s plausible that the deuterium atoms in 1-Bromopropane-d7 could alter its interaction with biological targets compared to 1-Bromopropane.
Biochemical Pathways
1-Bromopropane-d7 likely affects similar biochemical pathways as 1-Bromopropane. The parent compound, 1-Bromopropane, is known to disrupt the follicle growth process in non-pregnant female rats . This suggests that 1-Bromopropane-d7 may influence reproductive pathways.
Pharmacokinetics
It’s known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of 1-Bromopropane-d7 may differ from those of 1-Bromopropane due to the presence of deuterium atoms.
Result of Action
Given its structural similarity to 1-bromopropane, it’s plausible that it may have similar effects, such as disrupting the follicle growth process in non-pregnant female rats .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromopropane-d7. For instance, storage conditions can impact its stability . Furthermore, its use and disposal must be managed carefully to prevent environmental contamination .
Eigenschaften
IUPAC Name |
1-bromo-1,1,2,3,3,3-hexadeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,2D,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNYIHKIEHGYOZ-CNQUWIHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C([2H])([2H])[2H])C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631785 | |
| Record name | 1-Bromo(1,1,2,3,3,3-~2~H_6_)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61909-26-0 | |
| Record name | 1-Bromo(1,1,2,3,3,3-~2~H_6_)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61909-26-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


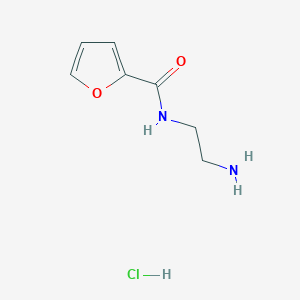
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1290669.png)
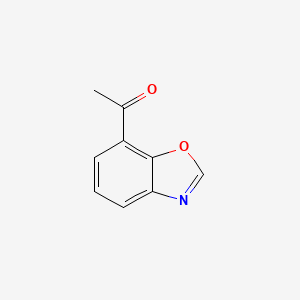
![4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1290672.png)
